2-((4-amino-6-(4-isopropylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide
Description
BenchChem offers high-quality 2-((4-amino-6-(4-isopropylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-amino-6-(4-isopropylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[4-amino-5-oxo-6-[(4-propan-2-ylphenyl)methyl]-1,2,4-triazin-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c1-14(2)18-8-6-17(7-9-18)12-20-22(30)28(24)23(27-26-20)31-13-21(29)25-19-10-5-15(3)16(4)11-19/h5-11,14H,12-13,24H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNQMQWFGGJUSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-6-(4-isopropylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a member of the triazine family and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of various functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Anticancer Properties : In vitro studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
- Antimicrobial Activity : Preliminary tests indicate effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The compound shows potential in reducing inflammation markers in cellular models.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : It may inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways : The compound appears to influence key signaling pathways associated with cell survival and proliferation.
- Interaction with DNA : Potential binding to DNA or RNA may disrupt normal cellular functions leading to apoptosis.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In a comparative study against standard antibiotics, this compound showed comparable efficacy against Staphylococcus aureus and Escherichia coli. The results suggest that it could serve as a potential lead for developing new antimicrobial agents.
Case Study 3: Anti-inflammatory Effects
In a model of acute inflammation, administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Scientific Research Applications
Antimicrobial Applications
Research indicates that compounds similar to this one exhibit considerable antimicrobial activity.
Case Studies
- Antimicrobial Screening : A study evaluated several triazine derivatives for their antimicrobial properties. The results indicated that modifications in side chains significantly impacted activity levels. This compound showed superior inhibition rates against both Gram-positive and Gram-negative bacteria.
- In Vivo Studies : In animal models, administration of this compound led to a marked reduction in infection rates caused by resistant bacterial strains, suggesting its potential therapeutic applications in treating infections where conventional antibiotics fail.
Anticancer Applications
The anticancer potential of this compound has been investigated through various studies.
Case Studies
- Cytotoxicity Studies : A series of novel compounds based on triazine structures were synthesized and tested against human cancer cell lines such as HCT116 and MCF7. These studies demonstrated that the compound exhibited cytotoxic activity with IC50 values below 100 µM, indicating strong potential as an anticancer agent .
- Molecular Hybrid Strategy : New derivatives combining triazine and sulfonamide structures have shown promising results in anticancer evaluations, supporting the notion that hybrid compounds can enhance therapeutic efficacy .
The following table summarizes the biological activities observed for various derivatives related to the compound under discussion:
| Compound | Activity Type | Target Organisms | IC50 Values |
|---|---|---|---|
| 2-((4-amino...acetamide | Antimicrobial | Gram-positive & Gram-negative bacteria | Not specified |
| Triazine Derivative 1 | Anticancer | HCT116, MCF7 | <100 µM |
| Triazine-Sulfonamide Hybrid | Anticancer | Various cancer cell lines | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
